molecular formula C6H9N2P B1606479 Bis(2-cyanoethyl)phosphine CAS No. 4023-49-8

Bis(2-cyanoethyl)phosphine

Cat. No.: B1606479
CAS No.: 4023-49-8
M. Wt: 140.12 g/mol
InChI Key: BMNCJOAMYDWZAS-UHFFFAOYSA-N
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Description

Bis(2-cyanoethyl)phosphine: is an organophosphorus compound with the molecular formula C₆H₉N₂P. It is a tertiary phosphine characterized by the presence of two cyanoethyl groups attached to the phosphorus atom. This compound is of significant interest in various fields of chemistry due to its unique reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-cyanoethyl)phosphine can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with acrylonitrile in the presence of a base. The reaction typically proceeds as follows:

PCl3+3CH2=CHCNP(CH2CH2CN)3+3HCl\text{PCl}_3 + 3 \text{CH}_2=\text{CHCN} \rightarrow \text{P(CH}_2\text{CH}_2\text{CN})_3 + 3 \text{HCl} PCl3​+3CH2​=CHCN→P(CH2​CH2​CN)3​+3HCl

Another method involves the reaction of bis(2-chloroethyl)phosphine with sodium cyanide under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically includes steps such as purification and distillation to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: Bis(2-cyanoethyl)phosphine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyanoethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphine hydrides.

    Substitution: Various substituted phosphines depending on the nucleophile used.

Scientific Research Applications

Chemistry: Bis(2-cyanoethyl)phosphine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis and material science.

Biology: In biological research, this compound is used as a reducing agent for disulfide bonds in proteins. This property makes it valuable in the study of protein structure and function.

Medicine: The compound is explored for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the synthesis of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of bis(2-cyanoethyl)phosphine involves its ability to donate electrons through the phosphorus atom. This property allows it to interact with various molecular targets, including metal ions and organic substrates. In biological systems, it can reduce disulfide bonds in proteins, thereby altering their structure and function.

Comparison with Similar Compounds

    Tris(2-cyanoethyl)phosphine: Similar in structure but with three cyanoethyl groups.

    Bis(2-cyanoethyl)phenylphosphine: Contains a phenyl group instead of a third cyanoethyl group.

    Bis(2-cyanoethyl)methylphosphine: Contains a methyl group instead of a third cyanoethyl group.

Uniqueness: Bis(2-cyanoethyl)phosphine is unique due to its specific reactivity and ability to form stable complexes with metals. Its dual cyanoethyl groups provide distinct electronic and steric properties compared to other similar compounds.

Properties

IUPAC Name

3-(2-cyanoethylphosphanyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N2P/c7-3-1-5-9-6-2-4-8/h9H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNCJOAMYDWZAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CPCCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063267
Record name Propanenitrile, 3,3'-phosphinidenebis-
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Molecular Weight

140.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4023-49-8
Record name Bis(2-cyanoethyl)phosphine
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Record name Bis(2-cyanoethyl)phosphine
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Record name Propanenitrile, 3,3'-phosphinidenebis-
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Record name Propanenitrile, 3,3'-phosphinidenebis-
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Record name Bis(2-cyanoethyl)phosphine
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Record name BIS(2-CYANOETHYL)PHOSPHINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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